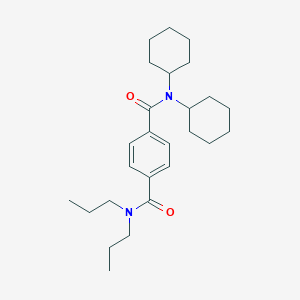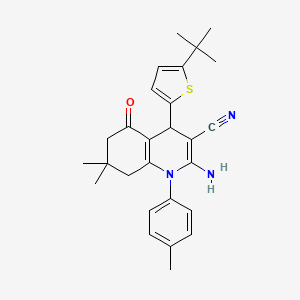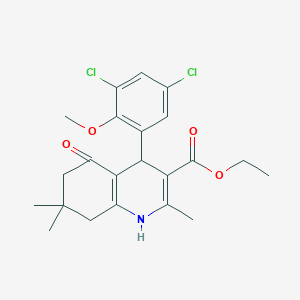![molecular formula C46H48N2O6 B11542644 8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL typically involves a multi-step process. One common method includes the condensation of 2-ethylbenzaldehyde with 3,3’-dimethyl-5,5’-bis(propan-2-yl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- **8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL
- **8,8’-BIS[(E)-[(2-PROPYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL
Uniqueness
The uniqueness of 8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL lies in its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in catalysis and materials science, where precise control over molecular interactions is crucial.
Properties
Molecular Formula |
C46H48N2O6 |
|---|---|
Molecular Weight |
724.9 g/mol |
IUPAC Name |
8-[(2-ethylphenyl)iminomethyl]-2-[8-[(2-ethylphenyl)iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C46H48N2O6/c1-9-27-15-11-13-17-33(27)47-21-31-39-29(35(23(3)4)45(53)41(31)49)19-25(7)37(43(39)51)38-26(8)20-30-36(24(5)6)46(54)42(50)32(40(30)44(38)52)22-48-34-18-14-12-16-28(34)10-2/h11-24,49-54H,9-10H2,1-8H3 |
InChI Key |
TUOGDJVYZJBEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=CC2=C(C(=C(C3=C2C(=C(C(=C3)C)C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC=C6CC)O)O)C(C)C)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)
![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)

![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
